molecular formula C₈₉H₁₃₀N₂₆O₂₅ B612676 Galanin (1-19) (human) CAS No. 136005-51-1

Galanin (1-19) (human)

Cat. No. B612676
CAS RN: 136005-51-1
M. Wt: 1964.14
InChI Key:
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Description

Galanin (1-19), human is the 1-19 fragment of the human galanin . Galanin (GAL) is a widely distributed neuropeptide with diverse biological effects including modulation of hormone release, antinociception, and modification of feeding behavior .


Synthesis Analysis

A hydrophobic analogue of human galanin (1-19) fragment has been synthesized using Boc/Bzl tactics to demonstrate the synthetic utility of the flexible crosslinked polystyrene support prepared by the suspension polymerization of styrene and 1,4-butanediol dimethacrylate .


Molecular Structure Analysis

The human galanin precursor is 104 amino acid (aa) residues in length, consisting of a mature galanin peptide (aa 33-62), and galanin message-associated peptide (GMAP; aa 63-104) at the C-terminus .


Chemical Reactions Analysis

The physiological actions of GAL are mediated by GAL 1 R, GAL 2 R, and GAL 3 R. Several signaling pathways are activated after the binding of GAL to these receptors .


Physical And Chemical Properties Analysis

Galanin (1-19), human has a molecular weight of 1964.14 and a formula of C89H130N26O25 .

Scientific Research Applications

Galanin's Role in Neuronal and Hormonal Regulation

Galanin, a biologically active peptide, plays a significant role in various physiological processes. Its discovery in porcine intestine highlighted its ability to contract smooth muscle and influence blood glucose levels (Tatemoto et al., 1983). Human galanin, distinct from its porcine and bovine counterparts, lacks a carboxy-terminal amide, which may impact its receptor affinity and physiological half-life, as seen in different species (Evans & Shine, 1991).

Galanin in Human Pituitary and Neurological Functions

Galanin-like immunoreactivity (GAL-LI) is present in corticotrophs and adenomas of the human pituitary, indicating its role in ACTH regulation (Vrontakis et al., 1990). It also influences cognitive functions and reproductive axis, as demonstrated through the cloning and expression of human galanin receptors GalR2 and GalR3 (Bloomquist et al., 1998).

Galanin in Pain Modulation and Alzheimer's Disease

Galanin modulates nociceptive input at the spinal level, suggesting its potential therapeutic application in chronic pain conditions (Xu et al., 2000). Moreover, galanin-like immunoreactivity has been found to be increased in the cerebral cortex of Alzheimer's disease patients, implicating its role in the disease's neuropathology (Gabriel et al., 1994).

Structural and Functional Diversity

Human galanin exhibits structural variations, including two molecular forms of 19 and 30 amino acids, differing in the C-terminus from porcine galanin (Bersani et al., 1991). The molecular characterization of cloned human GALR2 and GALR3 receptors further highlights galanin's diverse physiological roles (Kolakowski et al., 1998).

Galanin in Stem Cells and Hormone Regulation

Galanin transcripts in embryonic stem cells suggest its role in regulating cell growth and interaction with key factors like LIF (Tarasov et al., 2002). Additionally, its effects on GH, prolactin, and antidiuretic hormone secretion emphasize its hormonal regulatory functions (Murakami et al., 1993).

Mechanism of Action

Target of Action

Galanin (1-19) (human) is a fragment of the human galanin neuropeptide . Galanin is a neurohormone as well as a neurotransmitter that plays versatile physiological roles for the neuroendocrine axis . It is expressed in the central nervous system, including the hypothalamus, pituitary, and the spinal cord, and colocalizes with other neuronal peptides within neurons .

Mode of Action

Galanin (1-19) (human) interacts with its targets to regulate various biological functions. In the nervous system, galanin has been suggested to regulate acetylcholine release and glutamate release from the hippocampus, by acting as an inhibitory neuromodulator .

Biochemical Pathways

Galanin (1-19) (human) affects several biochemical pathways. It plays a role in regulating food intake, insulin level, and somatostatin release . It also has the potential to affect smooth muscle contraction and glucose metabolism across species .

Pharmacokinetics

It is known that the human galanin precursor is 104 amino acid residues in length, consisting of a mature galanin peptide (aa 33-62), and galanin message-associated peptide (gmap; aa 63-104) at the c-terminus .

Result of Action

The action of Galanin (1-19) (human) results in diverse biological effects, including modulation of hormone release, antinociception (pain relief), and modification of feeding behavior . Dysregulation of galanin has been implicated in various neuroendocrine conditions such as nociception, Alzheimer’s disease, seizures, eating disorders, alcoholism, diabetes, and spinal cord conditions .

Action Environment

The action of Galanin (1-19) (human) can be influenced by environmental factors. For instance, the distribution of galanin is largely dependent on the research model, as well as the part of the gastrointestinal tract under study . During the development of digestive disorders, fluctuations in GAL levels were observed . Many authors have suggested that increased GAL presence is related to the involvement of GAL in organ renewal .

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Further delineation of the common and distinctive effects and mechanisms of various types of galanin family proteins could facilitate the design of therapeutic approaches for neuroendocrine diseases and spinal cord injury .

properties

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C89H130N26O25/c1-42(2)23-56(77(127)98-38-72(124)115-22-14-17-66(115)86(136)109-61(28-51-34-93-40-99-51)78(128)102-47(10)76(126)113-73(45(7)8)87(137)97-37-71(123)105-62(30-67(91)119)82(132)111-64(89(139)140)29-52-35-94-41-100-52)106-79(129)57(24-43(3)4)107-81(131)59(26-49-18-20-53(118)21-19-49)104-70(122)36-96-75(125)46(9)101-85(135)65(39-116)112-83(133)63(31-68(92)120)108-80(130)58(25-44(5)6)110-88(138)74(48(11)117)114-84(134)60(103-69(121)32-90)27-50-33-95-55-16-13-12-15-54(50)55/h12-13,15-16,18-21,33-35,40-48,56-66,73-74,95,116-118H,14,17,22-32,36-39,90H2,1-11H3,(H2,91,119)(H2,92,120)(H,93,99)(H,94,100)(H,96,125)(H,97,137)(H,98,127)(H,101,135)(H,102,128)(H,103,121)(H,104,122)(H,105,123)(H,106,129)(H,107,131)(H,108,130)(H,109,136)(H,110,138)(H,111,132)(H,112,133)(H,113,126)(H,114,134)(H,139,140)/t46-,47-,48+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,73-,74-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPCKEWJIIKMHQ-WNXXINOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C89H130N26O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1964.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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